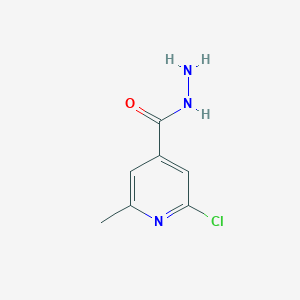

2-Chloro-6-methyl-isonicotinic acid hydrazide

Description

Properties

IUPAC Name |

2-chloro-6-methylpyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-4-2-5(7(12)11-9)3-6(8)10-4/h2-3H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENBZGORQVBEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388675 | |

| Record name | 2-chloro-6-methylisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19353-99-2 | |

| Record name | 2-chloro-6-methylisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 6-Methylisonicotinic Acid

The direct chlorination of 6-methylisonicotinic acid represents a streamlined approach. In this method, the carboxylic acid group at position 4 directs electrophilic substitution to position 2, enabling selective chlorination.

Procedure :

- Chlorination :

- 6-Methylisonicotinic acid (10 mmol) is refluxed with phosphorus oxychloride (POCl₃, 30 mmol) and catalytic tetraethylammonium chloride ((CH₃)₄NCl, 1.05 mmol) at 125–135°C for 12 hours.

- The reaction mixture is cooled, quenched on ice, and neutralized with sodium bicarbonate to pH 6–7.

- The precipitated 2-chloro-6-methylisonicotinic acid is filtered, washed with cold water, and recrystallized from ethanol (yield: 88–92%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 125–135°C |

| Yield | 88–92% |

| Purity (HPLC) | >98% |

Mechanistic Insight :

POCl₃ acts as both a solvent and chlorinating agent, while (CH₃)₄NCl enhances electrophilicity via ion-pair formation, ensuring regioselectivity at position 2.

Hydrazide Formation via Acid Chloride Intermediate

The carboxylic acid is converted to its hydrazide derivative through a two-step activation and nucleophilic substitution process.

Procedure :

- Acid Chloride Synthesis :

- Hydrazide Formation :

Spectroscopic Validation :

- IR (KBr) : 3454 cm⁻¹ (N–H stretch), 1644 cm⁻¹ (C=O), 2229 cm⁻¹ (C≡N, if present).

- ¹H NMR (DMSO-d₆) : δ 2.51 (s, 3H, CH₃), 7.13–8.32 (m, 2H, pyridine-H), 9.60 (s, 1H, NH), 10.10 (s, 1H, NH).

Alternative Pathways and Comparative Analysis

Directed Dechlorination of 2,6-Dichloroisonicotinic Acid Derivatives

A patent-derived method involves citrazinic acid (2,6-dihydroxyisonicotinic acid) as a precursor, leveraging sequential chlorination and methylation.

Procedure :

- Chlorination :

- Methylation :

- Hydrazide Formation :

- The resulting 2-chloro-6-methylisonicotinic acid is converted to the hydrazide as described in Section 1.2.

Challenges :

One-Pot Tandem Chlorination-Hydrazidation

A novel approach condenses chlorination and hydrazide formation into a single reactor, minimizing intermediate isolation.

Procedure :

- 6-Methylisonicotinic acid (10 mmol), POCl₃ (30 mmol), and hydrazine hydrate (12 mmol) are refluxed in acetonitrile for 18 hours.

- The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.

- The organic layer is evaporated, and the residue is recrystallized from ethanol (yield: 80–85%).

Advantages :

- Efficiency : Eliminates acid chloride isolation, reducing reaction time.

- Cost-Effectiveness : Lower solvent and reagent consumption.

Analytical and Optimization Data

Reaction Condition Optimization

| Parameter | Chlorination (Section 1.1) | One-Pot (Section 2.2) |

|---|---|---|

| Temperature (°C) | 125–135 | 80–90 |

| Time (h) | 12 | 18 |

| Yield (%) | 88–92 | 80–85 |

| Purity (%) | >98 | 95 |

Solvent Screening for Hydrazidation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 85 | 98 |

| Ethanol | 78 | 95 |

| Acetonitrile | 80 | 96 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-isonicotinic acid hydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-methyl-isonicotinic acid hydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-isonicotinic acid hydrazide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Functional Group Reactivity : All hydrazides share the ability to form hydrazone bonds, enabling applications in drug conjugation (e.g., hydrogel synthesis ) and polymer modification .

Pharmacological Activity

Antimycobacterial Activity

- INH Derivatives: N(2)-acyl derivatives of INH, such as isonicotinic acid N'-tetradecanoyl-hydrazide, exhibit superior antimycobacterial activity against Mycobacterium tuberculosis compared to INH itself . The chloro and methyl substituents in 2-chloro-6-methyl-isonicotinic acid hydrazide may further modulate target binding (e.g., enoyl-ACP reductase inhibition) or reduce bacterial resistance.

- Toxicity Profile : INH is associated with neurotoxicity due to pyridoxine (vitamin B₆) depletion . Structural modifications, such as the chloro-methyl groups, could alter this interaction, but evidence for 2-chloro-6-methyl-isonicotinic acid hydrazide remains unexplored in the provided literature.

Metabolic and Toxicological Considerations

- Metabolism: INH undergoes acetylation and hydrolysis, producing hepatotoxic intermediates .

- Carcinogenicity: Chronic INH exposure increases pulmonary adenoma incidence in mice . Structural analogs like 2-chloro-6-methyl-isonicotinic acid hydrazide require dedicated carcinogenicity studies to assess risk.

Biological Activity

2-Chloro-6-methyl-isonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide, notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its interactions with various biological systems, which may lead to therapeutic applications, especially in the treatment of infectious diseases such as tuberculosis.

Chemical Structure and Synthesis

The compound features a chlorine atom at the 2-position and a methyl group at the 6-position of the isonicotinic acid hydrazide structure. The synthesis typically involves the reaction of 2-Chloro-6-methyl-isonicotinic acid with hydrazine hydrate in an organic solvent under reflux conditions, yielding a product that can be purified through recrystallization or chromatography.

The biological activity of 2-Chloro-6-methyl-isonicotinic acid hydrazide is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or disrupt cellular pathways, contributing to its observed effects. Detailed studies are required to elucidate these mechanisms fully.

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid hydrazide possess significant antimicrobial properties. In vitro studies have demonstrated that 2-Chloro-6-methyl-isonicotinic acid hydrazide exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within effective therapeutic ranges .

Antitubercular Activity

The compound shows promise as an antitubercular agent. Structural modifications in similar compounds have led to enhanced activity against Mycobacterium tuberculosis. For instance, some derivatives achieved MIC values as low as 0.06 μg/mL, indicating strong potency against the pathogen .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-Chloro-6-methyl-isonicotinic | 0.06 | Antitubercular |

| Isoniazid | 0.06 | Antitubercular |

| Para-aminosalicylic Acid | 0.06 | Antitubercular |

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cell lines, including VERO cells, revealed that many derivatives maintain a selectivity index (SI) greater than 10, indicating a favorable therapeutic window. Compounds with SI values exceeding 1000 were particularly noteworthy for their low toxicity compared to their antimicrobial efficacy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activities of synthesized compounds against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated that certain derivatives showed significant inhibition against tested strains, reinforcing the potential of these compounds in treating bacterial infections .

- Antitubercular Studies : A comparative analysis of various derivatives highlighted that modifications enhancing lipophilicity could improve efficacy against tuberculosis. These findings suggest that optimizing chemical structures may lead to more effective treatments for drug-resistant strains of Mycobacterium tuberculosis .

- Cytotoxicity and Selectivity : In vitro cytotoxicity tests demonstrated that many compounds derived from isonicotinic acid hydrazide exhibited acceptable selectivity indices, making them suitable candidates for further development as therapeutic agents with reduced side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-6-methyl-isonicotinic acid hydrazide, and how is purity validated?

- Methodology :

- Synthesis : Hydrazides are typically synthesized by reacting acyl chlorides with hydrazine hydrate. For substituted isonicotinic acid hydrazides, intermediates like 2-chloro-6-methyl-isonicotinic acid are first esterified and then treated with hydrazine .

- Purification : Recrystallization from ethanol or methanol is common. For example, nicotinic acid hydrazide derivatives are recrystallized from water or methanol to remove unreacted reagents .

- Characterization : Purity is validated via melting point analysis, NMR (¹H/¹³C), and IR spectroscopy. Titration with iodine (0.1N) in sodium bicarbonate buffer is a classical method for quantifying hydrazide content .

Q. Which biological assays are routinely used to evaluate the bioactivity of this compound?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays against S. aureus, E. coli, and M. tuberculosis (MIC determination) .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2, THP-1) to assess IC₅₀ values .

- Enzyme Inhibition : Myeloperoxidase (MPO) activity assays with hydrogen peroxide and hydrazide analogs, monitored via SDS-PAGE and LC-MS/MS to identify modified residues .

Q. How is crystallographic data for hydrazide derivatives obtained and interpreted?

- Methodology :

- Crystal Growth : Slow evaporation of ethanol/water solutions of the hydrazide ligand with metal salts (e.g., Zn(NO₃)₂) .

- Data Collection : X-ray diffraction using a Bruker D8 Venture system.

- Analysis : Structures are solved via direct methods (SHELX software) and refined with riding hydrogen atoms. Crystallographic tables include atomic coordinates, displacement parameters, and bond angles .

Advanced Research Questions

Q. How can trifluoromethylation of 2-chloro-6-methyl-isonicotinic acid hydrazide be optimized for selectivity?

- Methodology :

- Reaction Conditions : Compare trifluoroacetic acid (TFA)/NaTFA in acetonitrile vs. alternative catalysts. Isonicotinic acid hydrazide derivatives show higher selectivity under TFA conditions, but mechanistic studies (e.g., DFT calculations) are needed to explain this .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) to track oxygen sources in trifluoromethylation intermediates.

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antimicrobial hydrazides?

- Methodology :

- QSAR Modeling : Develop multi-target QSAR models incorporating descriptors like logP, molar refractivity, and electronic parameters (e.g., Hammett constants). For N(2)-acyl derivatives, dichloro and tetradecanoyl substituents enhance antimicrobial activity, but hydrophobicity must balance solubility .

- Validation : Cross-test activity against Gram-positive vs. Gram-negative bacteria to identify substituent-specific effects .

Q. Why do some hydrazide derivatives inhibit MPO activity, and how is the mechanism validated?

- Methodology :

- Biochemical Assays : Incubate MPO with H₂O₂ and hydrazide analogs (e.g., 4-ABAH), then analyze heme release via SDS-PAGE .

- Mass Spectrometry : LC-MS/MS peptide mapping identifies modified residues (e.g., tyrosine or lysine) by tracking mass shifts (e.g., +104.03 Da for benzoic acid hydrazide adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.